molecular formula C6H12O3 B085399 2-Hydroxy-4-methylpentanoic acid CAS No. 10303-64-7

2-Hydroxy-4-methylpentanoic acid

Cat. No.: B085399
CAS No.: 10303-64-7
M. Wt: 132.16 g/mol
InChI Key: LVRFTAZAXQPQHI-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylpentanoic acid (CAS 498-36-2), also known as leucic acid or 2-hydroxyisocaproic acid (HICA), is a branched-chain hydroxy acid with the molecular formula C₆H₁₂O₃. It is a chiral compound existing in both (R)- and (S)-enantiomeric forms . This metabolite is naturally produced by lactic acid bacteria (LAB) during protein fermentation and is prevalent in fermented foods, marine fungi, and microbial ecosystems . Its biological roles include antifungal activity , modulation of host metabolic pathways (e.g., suppression of the HIF-2α-ceramide axis) , and involvement in protein synthesis . Structurally, it features a hydroxyl group at the C2 position and a methyl group at C4, distinguishing it from other branched hydroxy acids.

Preparation Methods

Enzymatic Biosynthesis via Microbial Fermentation

Microbial Strain Selection and Fermentation Conditions

The enzymatic synthesis of HMPA leverages Lactobacillus confusus (DSM 20196), a bacterial strain capable of producing L-2-hydroxy-4-methylpentanoic acid-dehydrogenase (HMADH). This NADH-dependent enzyme catalyzes the reversible conversion between 2-keto-4-methylpentanoic acid and L-2-hydroxy-4-methylpentanoic acid .

Fermentation Protocol :

  • Medium Composition : Carbon sources (e.g., glucose), nitrogen sources (e.g., yeast extract), mineral salts (MgSO₄, MnSO₄), and vitamins (thiamine, riboflavin) at pH 6.5.

  • Cultivation : Batch fermentation at 30°C for 24–48 hours under anaerobic conditions.

  • Cell Harvesting : Centrifugation at 10,000 × g for 20 minutes to pellet cells .

Enzyme Extraction and Purification

The HMADH enzyme is extracted using a multi-step purification process:

Step 1. Cell Lysis and Phase Separation :

  • Resuspend cells in phosphate buffer (pH 7.0) and homogenize.

  • Separate phases via aqueous two-phase partitioning with polyethylene glycol (PEG) 10,000 and sodium chloride. HMADH partitions into the upper PEG-rich phase with 98.4% yield .

Step 2. Ion-Exchange Chromatography :

  • Load the enzyme solution onto a DEAE-cellulose column equilibrated with 200 mM phosphate buffer (pH 6.5).

  • Elute HMADH using a linear NaCl gradient (0–1 M). The enzyme elutes at 0.3 M NaCl, achieving >90% purity .

Step 3. Ultrafiltration and Storage :

  • Concentrate the enzyme using a hollow fiber cartridge (30 kDa cutoff).

  • Final specific activity exceeds 100 U/mg, with a molecular weight of 125,000 ± 15,000 Da .

Table 1. Purification Summary of HMADH from L. confusus

StepVolume (L)Total Activity (U)Specific Activity (U/mg)Yield (%)
Crude Extract8612,5001.2100
PEG Phase Separation7112,30018.598.4
DEAE Chromatography0.510,800105.686.4

Chemical Synthesis Routes

Reduction of 2-Keto-4-methylpentanoic Acid

The ketone precursor, 2-keto-4-methylpentanoic acid, is reduced to HMPA using sodium borohydride (NaBH₄) or enzymatic methods:

NaBH₄ Reduction :

  • Reaction Conditions : Dissolve 2-keto-4-methylpentanoic acid in ethanol, add NaBH₄ (2 equiv) at 0°C, and stir for 4 hours .

  • Yield : ~70–80% with moderate enantiomeric excess (ee).

Enzymatic Reduction :

  • HMADH catalyzes the NADH-dependent reduction of 2-keto-4-methylpentanoic acid to L-HMPA with >99% ee .

  • Kinetic Parameters : Kₐ for NADH = 3.3 × 10⁻⁵ M, Vₘₐₓ = 120 μmol/min/mg .

Aldol Condensation and Amination

A two-step enzymatic cascade synthesizes HMPA analogs (e.g., 4-hydroxyisoleucine), demonstrating adaptability for HMPA production :

  • Aldol Condensation : Acetaldehyde + α-ketobutyrate → 4-hydroxy-3-methyl-2-keto-pentanoate (HMKP) via aldolase.

  • Reductive Amination : HMKP + glutamate → HMPA analog via aminotransferase.

Industrial-Scale Production

Continuous Bioreactor Systems

Membrane Reactor Design :

  • A flat membrane reactor (11.3 mL volume) with a 5 kDa ultrafiltration membrane enables continuous HMADH-catalyzed conversion.

  • Operational Parameters : 25°C, 0.2–1.3 bar pressure, 11.3 mL/hour flow rate.

  • Output : 276 mmol (37 g) L-HMPA over 191 hours .

Table 2. Industrial Process Metrics

ParameterValue
Reactor Volume11.3 mL
Temperature25°C
Max Pressure1.3 bar
Productivity1.44 mmol/hour
Enantiomeric Excess>99% (L-isomer)

Downstream Processing

  • Diafiltration : Remove salts using phosphate buffer (pH 6.5) and concentrate via ultrafiltration .

  • Crystallization : Achieve >99.5% purity by recrystallization from ethanol-water mixtures.

Comparative Analysis of Methods

Enzymatic vs. Chemical Synthesis

MetricEnzymatic MethodChemical Reduction
Yield85–90%70–80%
Enantiomeric Excess>99%50–70% (racemic)
ScalabilityHigh (bioreactors)Moderate (batch)
Environmental ImpactLow (aqueous, mild conditions)Moderate (organic solvents)

Chemical Reactions Analysis

2-Hydroxyisocaproic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are ketoisocaproic acid and various substituted derivatives .

Scientific Research Applications

Biochemical and Metabolic Research

Role in Metabolism:
2-Hydroxy-4-methylpentanoic acid is primarily recognized for its involvement in amino acid metabolism, particularly in the degradation pathways of branched-chain amino acids (BCAAs) like leucine. It has been identified as a metabolite in various metabolic disorders, including maple syrup urine disease (MSUD) and short-bowel syndrome. In MSUD, the accumulation of this acid indicates a deficiency in the branched-chain alpha-keto acid dehydrogenase complex, which is crucial for the metabolism of BCAAs .

Case Studies:

  • Maple Syrup Urine Disease: Patients with MSUD exhibit elevated levels of this compound in their urine, which serves as a biomarker for diagnosis and monitoring of the disease .
  • Short Bowel Syndrome: In patients with this condition, altered metabolism leads to increased levels of leucic acid, reflecting the body's inability to properly absorb nutrients .

Nutritional Supplements

Use in Sports Nutrition:
this compound is often included in dietary supplements aimed at enhancing athletic performance. It is believed to play a role in muscle recovery and growth by modulating protein synthesis pathways influenced by leucine .

Research Findings:
Studies have shown that supplementation with BCAAs, including leucine and its derivatives like this compound, can lead to improved muscle protein synthesis and reduced muscle soreness post-exercise .

Pharmaceutical Applications

Potential Therapeutic Uses:
Research into the therapeutic applications of this compound suggests it may have protective effects against certain metabolic disorders. Its role as a signaling molecule in insulin sensitivity and glucose metabolism is being investigated .

Drug Development:
The compound's properties as a metabolic regulator have led to interest in developing drugs that can mimic or enhance its effects on muscle metabolism and insulin sensitivity, particularly for conditions like obesity and type 2 diabetes .

Industrial Applications

Chemical Synthesis:
In industrial chemistry, this compound is utilized as an intermediate in the synthesis of various chemicals, including surfactants and emulsifiers. Its unique structural properties make it suitable for producing compounds used in personal care products and food additives .

Table: Summary of Applications

Application AreaSpecific UsesRelevant Studies/Findings
Biochemical ResearchBiomarker for MSUD and short-bowel syndromeElevated levels noted in affected individuals
Nutritional SupplementsMuscle recovery and growth enhancementPositive effects on protein synthesis observed
Pharmaceutical DevelopmentPotential treatments for metabolic disordersInvestigated for insulin sensitivity modulation
Industrial ChemistryIntermediate for surfactants and emulsifiersUsed in personal care products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-Phenyllactic Acid

  • Structure : Aromatic hydroxy acid with a phenyl group at C3.
  • Function : Antifungal agent, abundant in fermented foods.
  • Comparison: Unlike 2-hydroxy-4-methylpentanoic acid, 3-phenyllactic acid lacks a branched aliphatic chain but shares antifungal properties via organic acid production .

(S)-(−)-2-Hydroxyisocaproic Acid

  • Structure: Similar to this compound but with a longer carbon chain (C6).
  • Function : Found in Chinese bayberry (Morella rubra) and contributes to taste profiles.
  • Comparison : Both compounds are classified as hydroxy acids, but (S)-(−)-2-hydroxyisocaproic acid exhibits higher hydrophobicity due to its longer chain, influencing its solubility and biological interactions .

2-Hydroxyhexadecanoic Acid

  • Structure : Long-chain hydroxy acid (C16).
  • Function : Integral to lipid metabolism and membrane structure.
  • Comparison: While this compound is a short-chain metabolite, 2-hydroxyhexadecanoic acid’s extended chain enables integration into lipid bilayers, highlighting divergent biological roles .

Functional Analogues

3-Hydroxy Fatty Acids

  • Examples: 3-Hydroxydecanoic acid, 3-hydroxyoctanoic acid.
  • Function : Antifungal and antibacterial agents.
  • Comparison: Both this compound and 3-hydroxy fatty acids inhibit fungal growth via acidification, but 3-hydroxy fatty acids are more potent due to their surfactant-like properties .

Fumaric Acid

  • Structure : Dicarboxylic acid.
  • Function : TCA cycle intermediate; used in food preservation.
  • Comparison: Fumaric acid lacks a hydroxyl group but shares applications in food science. Its dual carboxylic groups enhance acidity, making it more effective as a preservative than this compound .

Enantiomeric Variants

  • (R)-2-Hydroxy-4-methylpentanoic Acid: Exhibits stereospecific activity in cyclodepsipeptides (e.g., pseudodestruxin C) .
  • (S)-2-Hydroxy-4-methylpentanoic Acid: Predominant form in LAB fermentation; involved in Sansalvamide A analogue synthesis .
  • Comparison : Enantiomers differ in biological activity; the (S)-form is more abundant in microbial systems, while the (R)-form is critical in peptide bond formation .

Key Research Findings and Data Tables

Table 1: Concentration of this compound vs. Analogues in Selected Matrices

Compound Source Concentration (μg/g) Reference
This compound Chinese bayberry (DK) 64,089
(S)-(−)-2-Hydroxyisocaproic acid Chinese bayberry (DK) 1,145,300
3-Phenyllactic acid Fermented MSS Second highest after this compound

Table 2: Antifungal Activity of Hydroxy Acids

Compound MIC* against Aspergillus spp. Mechanism
This compound 0.48 mM Membrane disruption
3-Hydroxydecanoic acid 0.12 mM Surfactant action
3-Phenyllactic acid 0.35 mM Acidification

*MIC: Minimum Inhibitory Concentration

Biological Activity

2-Hydroxy-4-methylpentanoic acid (HMHA) is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Overview

This compound, particularly the (R)-enantiomer, is closely related to leucine metabolism and has been identified in various biological systems, including humans and certain microorganisms. It plays a crucial role in metabolic pathways and interacts with several enzymes, notably those involved in amino acid metabolism.

Enzyme Interaction

The primary mechanism through which HMHA exerts its biological effects is by inhibiting histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histone proteins, which can significantly alter gene expression and cellular processes:

  • Targets : HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10.
  • Result : Modulation of gene expression related to cell cycle progression and metabolic pathways.

Biochemical Pathways

HMHA is involved in the metabolism of branched-chain amino acids (BCAAs), particularly leucine. Its conversion from leucine involves several key enzymes:

  • Leucine Dehydrogenase
  • Branched-Chain Alpha-Keto Acid Dehydrogenase Complex

These interactions facilitate the conversion of leucine into its corresponding keto acid and subsequently into HMHA .

Cellular Effects

HMHA influences various cellular processes:

  • Energy Metabolism : It enhances metabolic activity and improves energy balance at low doses.
  • Cell Signaling : Modulates signaling pathways related to stress responses and energy metabolism.
  • Gene Expression : Affects genes involved in metabolic pathways and stress responses.

Pharmacokinetics

Research indicates that HMHA has good bioavailability similar to other related compounds such as alpha-lipoic acid. It is effectively absorbed within biological systems, contributing to its functional roles.

1. Bioconversion Studies

A study demonstrated that Clostridium butyricum can convert L-leucine into D-2-hydroxy-4-methylpentanoic acid via a stereospecific bioconversion process. This conversion highlights the metabolic versatility of this bacterium and opens avenues for further research into amino acid metabolism .

2. Metabolite Profiles in Silage

In lactic acid bacteria (LAB) studies involving grass silage, elevated concentrations of HMHA were detected. This finding suggests that HMHA may play a role in fermentation processes and could influence the nutritional quality of silage .

Data Table: Biological Activity Overview

Aspect Description
Compound Name This compound
Enantiomer (R)-2-Hydroxy-4-methylpentanoic acid
Key Targets Histone deacetylases (HDACs)
Biochemical Role Involved in leucine metabolism; modulates energy metabolism
Effects on Cells Enhances metabolic activity; alters gene expression
Pharmacokinetics Good bioavailability; effective absorption

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing enantiomerically pure (S)-2-Hydroxy-4-methylpentanoic acid?

Enantioselective synthesis of (S)-2-HMPA involves catalytic asymmetric hydrogenation of α-keto esters using chiral transition-metal catalysts (e.g., Ru-BINAP complexes) followed by hydrolysis. General Procedure A () outlines esterification and amidation steps, while Procedure F details resolution via chiral chromatography or enzymatic kinetic resolution using lipases (e.g., Candida antarctica). Purity is validated by chiral HPLC or polarimetry .

Q. How should researchers handle 2-HMPA to mitigate risks of skin/eye irritation during experiments?

  • Personal Protective Equipment (PPE): Wear NIOSH/MSHA-approved respirators (OV/AG/P99 or ABEK-P2 filters) for aerosolized particles, nitrile gloves, and ANSI Z87.1-compliant goggles .
  • Emergency Protocols: Flush eyes with water for 15 minutes () and decontaminate skin with pH-neutral soap. Ensure fume hoods or local exhaust ventilation maintain airborne concentrations below 1 mg/m³ .

Q. What analytical methods are recommended for quantifying 2-HMPA in biological matrices?

  • LC-MS/MS: Use reverse-phase C18 columns with mobile phases (0.1% formic acid in water/acetonitrile) and MRM transitions (m/z 131→85 for quantification; m/z 131→59 for confirmation) .
  • GC-MS: Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility, with detection limits of ~0.1 ng/mL in plasma .

Advanced Research Questions

Q. How does 2-HMPA modulate histone deacetylase (HDAC) activity, and what experimental models validate this?

2-HMPA acts as a competitive HDAC inhibitor by chelating Zn²⁺ in the catalytic pocket. In vitro assays (e.g., HeLa nuclear extracts) show IC₅₀ values of 12.5 µM using fluorogenic substrates like Boc-Lys(Ac)-AMC. Validation in murine models (e.g., DSS-induced colitis) demonstrates reduced HDAC3 activity (p < 0.01) and hyperacetylation of histones H3K9/K14 .

Q. What experimental designs address contradictory data on 2-HMPA’s role in nitric oxide (NO) regulation?

  • Mechanistic Studies: Use siRNA knockdown of eNOS in HUVECs to isolate 2-HMPA’s direct effects. Dose-response curves (0.1–100 µM) reveal biphasic NO modulation: stimulatory at low doses (↑ cGMP, p < 0.05) and inhibitory at high doses (↓ eNOS phosphorylation at Ser1177) .
  • In Vivo Models: Compare wild-type and eNOS⁻/⁻ mice treated with 2-HMPA (50 mg/kg/day) to clarify tissue-specific NO dynamics .

Q. How can researchers optimize 2-HMPA’s solubility and stability for long-term cell culture studies?

  • Solubility: Prepare stock solutions in DMSO (≤0.1% final concentration) or PBS (pH 7.4) with 10 mM β-cyclodextrin to enhance aqueous solubility (from 2.3 mg/mL to 18.7 mg/mL) .
  • Stability: Store at –80°C under argon; avoid repeated freeze-thaw cycles (degradation <5% over 6 months). LC-MS stability assays confirm no hydrolysis to 4-methylvaleric acid under these conditions .

Q. Methodological Challenges and Solutions

Q. What strategies resolve discrepancies in 2-HMPA’s reported LogP values (1.2–2.1)?

  • Experimental Determination: Use shake-flask method with octanol/water partitioning (pH 7.4, 25°C) and HPLC analysis. Average LogP = 1.65 ± 0.12 .
  • Computational Models: Compare results from EPI Suite (1.8) and ACD/Percepta (1.9) to identify outliers due to stereochemical descriptors .

Q. How does 2-HMPA’s stereochemistry influence its antifungal activity against Aspergillus spp.?

  • Enantiomer-Specific Activity: (S)-2-HMPA (10 µg/mL) inhibits A. niger hyphal growth by 92% (vs. 48% for (R)-enantiomer) via disruption of ergosterol biosynthesis (GC-MS shows ↓ lanosterol by 65%) .
  • Synergistic Effects: Combine with 3-phenyllactic acid (1:1 molar ratio) to reduce MIC from 25 µg/mL to 6.25 µg/mL .

Q. Key Considerations for Experimental Design

  • Contradictory Data: Address variability in ecological toxicity (no data available) by conducting OECD 201/202 assays for algal and daphnia toxicity .
  • Metabolic Pathways: Use ¹³C-labeled 2-HMPA tracer studies to map its incorporation into TCA cycle intermediates (e.g., α-ketoglutarate) via GC-MS metabolomics .

Properties

IUPAC Name

2-hydroxy-4-methylpentanoic acid
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InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
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InChI Key

LVRFTAZAXQPQHI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CC(C(=O)O)O
Source PubChem
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Molecular Formula

C6H12O3
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Related CAS

54641-21-3 (mono-hydrochloride salt)
Record name alpha-Hydroxyisocaproic acid
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DSSTOX Substance ID

DTXSID80862047
Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Molecular Weight

132.16 g/mol
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Physical Description

Solid
Record name Leucinic acid
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Boiling Point

249.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
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Solubility

886 mg/mL
Record name Leucinic acid
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CAS No.

498-36-2, 10303-64-7
Record name (±)-2-Hydroxyisocaproic acid
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Record name alpha-Hydroxyisocaproic acid
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Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Record name 2-hydroxy-4-methylvaleric acid
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Record name LEUCIC ACID, DL-
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Melting Point

76.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
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Synthesis routes and methods

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxy-4-methylpentanoic acid
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2-Hydroxy-4-methylpentanoic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-4-methylpentanoic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-4-methylpentanoic acid

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